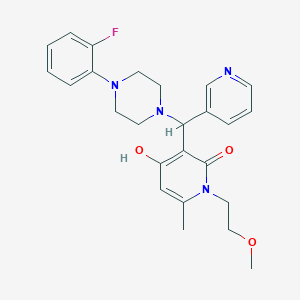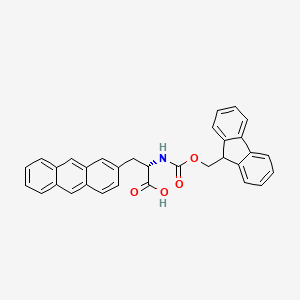![molecular formula C11H24Cl2N2O B2763551 [(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride CAS No. 2095396-62-4](/img/structure/B2763551.png)
[(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For this compound, the SMILES string and InChI key are not explicitly provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, empirical formula, and other related properties. For “[(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride”, the specific physical and chemical properties are not provided in the search results .Aplicaciones Científicas De Investigación
Novel Synthesis Methods
Morpholine derivatives are synthesized through innovative methods for potential use in drug development and organic chemistry. D'hooghe et al. (2006) developed a novel synthesis for cis-3,5-disubstituted morpholine derivatives, indicating a route for creating structurally diverse morpholine-based compounds which could be useful in various applications, including as intermediates in pharmaceutical synthesis (D’hooghe et al., 2006).
Pharmacological Potential
Some morpholine derivatives exhibit significant pharmacological potential. For example, Harrison et al. (2001) described the synthesis and biological evaluation of a water-soluble neurokinin-1 receptor antagonist, showcasing the morpholine's adaptability in drug design for enhanced solubility and bioavailability (Harrison et al., 2001).
Catalysis and Material Science
Morpholine compounds are also explored in catalysis and material science. Karabuğa et al. (2015) investigated the use of morpholine-based ligands in ruthenium complexes for efficient transfer hydrogenation reactions, demonstrating morpholine's utility in catalysis and potential applications in synthetic chemistry (Karabuğa et al., 2015).
Antimicrobial Activities
Derivatives of morpholine are also evaluated for their antimicrobial properties. Thomas et al. (2010) synthesized new quinoline derivatives carrying a 1,2,3-triazole moiety, including morpholine-based compounds, which exhibited moderate to very good antibacterial and antifungal activities (Thomas et al., 2010).
Dielectric Properties
The structural and dielectric properties of compounds containing morpholine units have been a subject of research, indicating potential applications in electronic materials and sensors. Wang et al. (2015) studied the structure and dielectric properties of morpholine-based ionic compounds, revealing insights into phase transitions and interactions that could influence the development of novel materials (Wang et al., 2015).
Propiedades
IUPAC Name |
[(1S,2S)-2-morpholin-4-ylcyclohexyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13;;/h10-11H,1-9,12H2;2*1H/t10-,11-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWCNOKATHWPJD-ULEGLUPFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)N2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CN)N2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2763468.png)
![2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine](/img/structure/B2763469.png)


![6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2763478.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2763480.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2763484.png)
![(2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2763486.png)

![4-(Difluoromethoxy)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2763489.png)

